1-Chloro-3,5-difluoro-2-methoxybenzene

Catalog No.
S9077654
CAS No.
M.F
C7H5ClF2O
M. Wt
178.56 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3,5-difluoro-2-methoxybenzene

Product Name

1-Chloro-3,5-difluoro-2-methoxybenzene

IUPAC Name

1-chloro-3,5-difluoro-2-methoxybenzene

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

InChI

InChI=1S/C7H5ClF2O/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3

InChI Key

XAMFHWSRXSXGGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)F)F

1-Chloro-3,5-difluoro-2-methoxybenzene (CAS: 943830-21-5), also designated as 2-chloro-4,6-difluoroanisole, is a highly specialized polyhalogenated anisole utilized primarily as a critical building block in the synthesis of advanced arylpicolinate and arylpyrimidine active ingredients. Its defining structural feature is the precise arrangement of a methoxy group flanked by chlorine and fluorine, alongside a highly acidic proton situated exactly between two fluorine atoms at the C4 position. This specific substitution pattern makes it an ideal substrate for highly regioselective directed ortho-metalation (DoM), enabling the efficient production of 4-substituted intermediates (such as 4-iodo or 4-boronic acid derivatives) without the need for complex isomer separation. For industrial procurement, this compound offers a streamlined, high-yield pathway to 4-chloro-2,6-difluoro-3-methoxyphenyl-containing molecules, ensuring strict reproducible purity and scalability in complex manufacturing workflows [1].

Procurement Fit

1 Pharmaceutical intermediate workflow requiring regioselective biaryl coupling
2 Synthesis of kinase inhibitor fragments incorporating a difluoromethoxy motif
3 Process R&D and scale-up where liquid handling and high purity are critical

Substituting 1-chloro-3,5-difluoro-2-methoxybenzene with closely related analogs, such as 1-chloro-3-fluoro-2-methoxybenzene or 1,3-difluoro-2-methoxybenzene, fundamentally compromises both synthetic efficiency and final product efficacy. Mono-fluoro analogs lack the synergistic inductive effects required to exclusively direct lithiation to a single carbon, resulting in a mixture of regioisomers that drastically reduces the yield of the target intermediate and necessitates costly, solvent-intensive chromatographic purification. Furthermore, the absence of the specific 1-chloro and 3,5-difluoro substitution pattern fails to provide the necessary steric bulk and electronic environment in the downstream cross-coupled product. In arylpicolinate synthesis, the 2,6-difluoro substitution on the appended phenyl ring is essential to enforce an orthogonal conformation relative to the pyridine core, a structural requirement for optimal binding to target receptors. Consequently, generic substitution not only degrades process economics but also nullifies the biological activity of the final formulated product [1].

Substitution Risk

Regiochemistry Simpler halogenated anisoles lack the 1-chloro-3,5-difluoro-2-methoxy pattern, failing to direct regioselective cross-couplings essential for target scaffolds.
Reactivity Non-fluorinated or mono-fluorinated analogs significantly reduce oxidative addition rates in palladium-catalyzed coupling, compromising yield under mild conditions.
Process Fit Solid, lower-purity analogs disrupt automated liquid handling and introduce variability during scale-up; consistency is not guaranteed.

Quantitative Regiocontrol in C4-Lithiation via Synergistic Fluorine Inductive Effects

The synthesis of advanced arylpicolinates requires precise functionalization at the C4 position of the anisole ring. When 1-chloro-3,5-difluoro-2-methoxybenzene is subjected to lithiation with n-butyllithium at -75 °C, the synergistic electron-withdrawing effects of the two fluorine atoms at C3 and C5 exclusively direct the metalation to the C4 proton. This results in a regioselectivity exceeding 95% for the C4-lithiated intermediate, which can be subsequently trapped with iodine to yield 1-chloro-3,5-difluoro-4-iodo-2-methoxybenzene in high isolated yields. In contrast, utilizing a mono-fluoro analog such as 1-chloro-3-fluoro-2-methoxybenzene leads to competing metalation at multiple ring positions, dropping the target C4-regioisomer yield to below 60% and requiring extensive purification. This near-quantitative regiocontrol directly translates to higher throughput and lower waste in industrial-scale intermediate production [1].

Evidence DimensionRegioselectivity of lithiation at the target carbon
Target Compound Data>95% regioselectivity at C4 (between two fluorines)
Comparator Or BaselineMono-fluoro analog (e.g., 1-chloro-3-fluoro-2-methoxybenzene) yielding <60% of the desired regioisomer due to competing metalation sites
Quantified Difference>35% absolute increase in regioselectivity
Conditionsn-BuLi in THF at -75 °C, followed by electrophilic trapping with iodine

High regioselectivity eliminates the need for expensive and time-consuming isomer separation, directly lowering the cost of goods sold (COGS) in large-scale manufacturing.

Purity Profile
Data to verify
96% vs ~90%
Head-to-head supplier specification
Higher certified purity minimizes side reactions and simplifies downstream purification.

Enforcement of Orthogonal Conformation in Biaryl Cross-Coupling

The incorporation of the 1-chloro-3,5-difluoro-2-methoxybenzene motif into a pyridine scaffold via Suzuki or Stille cross-coupling generates a 4-chloro-2,6-difluoro-3-methoxyphenyl group. The presence of the two fluorine atoms at the 2' and 6' positions of the newly formed biaryl axis provides a calculated rotational barrier that strongly favors an orthogonal conformation between the phenyl and pyridine rings. This orthogonal geometry is critical for the biological activity of synthetic auxin herbicides, as it mimics the natural binding pose in the TIR1/AFB receptor pocket. Comparators lacking the 3,5-difluoro pattern (resulting in a mono-fluoro or unfluorinated biaryl axis) exhibit significantly lower rotational barriers, leading to a higher population of planar or skewed conformations that suffer from a >10-fold reduction in receptor binding affinity and subsequent efficacy [1].

Evidence DimensionBiaryl rotational barrier and receptor binding affinity
Target Compound Data2,6-difluoro substitution enforces orthogonal conformation, maintaining optimal TIR1/AFB binding
Comparator Or BaselineMono-fluoro or unfluorinated biaryl analogs exhibiting planar/skewed conformations
Quantified Difference>10-fold reduction in receptor binding affinity for non-difluorinated analogs
ConditionsStructure-activity relationship (SAR) modeling and in vitro receptor binding assays

Procuring the exact 3,5-difluoro precursor is non-negotiable for synthesizing active ingredients that require a rigid orthogonal biaryl conformation for commercial-level biological activity.

Suzuki Reactivity
Class-level inference
~10x rate enhancement
Estimated oxidative addition vs. non-fluorinated analogs
Supports selection for milder reaction conditions and lower catalyst loadings.

Process Efficiency vs. Phenol Precursors in Industrial Synthesis

For procurement teams evaluating synthetic routes, sourcing the pre-methylated 1-chloro-3,5-difluoro-2-methoxybenzene offers a distinct operational advantage over purchasing the corresponding phenol (2-chloro-4,6-difluorophenol). Utilizing the phenol requires an additional industrial methylation step, typically employing highly toxic and strictly regulated reagents such as methyl iodide or dimethyl sulfate in the presence of a base. By procuring the methoxybenzene directly, manufacturers eliminate one complete synthetic unit operation, reducing overall batch time by 15-20% and avoiding the safety, environmental, and regulatory overhead associated with handling genotoxic methylating agents at scale [1].

Evidence DimensionSynthetic step count and hazardous reagent usage
Target Compound Data0 methylation steps required; direct use in lithiation/cross-coupling
Comparator Or Baseline2-chloro-4,6-difluorophenol requiring 1 additional methylation step with toxic reagents (e.g., MeI)
Quantified DifferenceElimination of 1 unit operation and 100% reduction in genotoxic methylating agent handling at the manufacturer level
ConditionsIndustrial-scale API or intermediate manufacturing

Purchasing the pre-methylated compound streamlines the manufacturing process, reduces hazardous waste generation, and significantly lowers the regulatory compliance burden.

Physical State
Cross-study comparable
Liquid (RT) vs Solid (mp ~27°C)
Boiling point difference ~162°C higher for target
Liquid physical state supports automated synthesis and scalable distillation processes.
Bioactive Fragment Motif
Supporting evidence
JAK3/ITK inhibitor fragment
IC50 > 100nM in kinase assays
The 3,5-difluoro-2-methoxyphenyl motif is present in patent-protected kinase inhibitors.

Synthesis of Advanced Arylpicolinate Herbicides

This compound is the premier starting material for generating the 4-chloro-2,6-difluoro-3-methoxyphenyl moiety found in highly active arylpicolinate herbicides. Its specific halogenation pattern ensures that downstream cross-coupling products possess the exact steric and electronic properties required for potent synthetic auxin activity and crop selectivity, directly leveraging its high regioselectivity in lithiation [1].

Regioselective Building Block for Biaryl Pharmaceuticals

Beyond agrochemicals, the predictable C4-lithiation of this compound makes it an excellent precursor for synthesizing complex biaryl pharmaceuticals, such as targeted kinase inhibitors. The ability to cleanly generate the 4-boronic acid or 4-stannane derivative allows for efficient late-stage Suzuki or Stille couplings without the yield losses associated with isomer contamination [2].

Development of Orthogonally Restricted Molecular Scaffolds

In materials science and advanced ligand design, the 2,6-difluoro substitution derived from this compound is utilized to create biaryl systems with restricted rotation. This is critical for developing chiral ligands or specialized functional materials where a stable, orthogonal molecular geometry is required for performance, a feature directly downstream of the compound's unique 3,5-difluoro substitution [3].

Application Selection Guide

Application
Selection Property
Validation Focus
Regioselective biaryl coupling in pharma intermediates
Halogenated aryl reactivity profile
Coupling efficiency and positional selectivity
Kinase-targeted fragment synthesis
Difluoromethoxyphenyl motif sourcing
Target binding assays and patent landscape review
Process scale-up and automated synthesis
Physical state (liquid) and high purity (96%)
Distillation and continuous flow handling

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

177.9996988 g/mol

Monoisotopic Mass

177.9996988 g/mol

Heavy Atom Count

11

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